Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

Prostate Cancer Enzalutamide Resistance Xenograft

This aryl pyrazol-1-yl-propanamide is a selective androgen receptor degrader (SARD) and pan-antagonist that uniquely overcomes enzalutamide resistance via a 3,5-dimethylpyrazole B-ring and 2,4-dimethoxybenzyl N-substituent. In Enz-R VCaP xenografts it achieves 80% TGI (vs. <10% for enzalutamide) with potent activity against F876L, W741L, and T877A AR mutants (IC50 <500 nM). With microsomal t1/2 >120 min and 45–60% oral bioavailability, it is the definitive chemical probe for sustained target-engagement studies in resistant prostate cancer models.

Molecular Formula C23H27N3O3
Molecular Weight 393.487
CAS No. 2034245-53-7
Cat. No. B2377802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide
CAS2034245-53-7
Molecular FormulaC23H27N3O3
Molecular Weight393.487
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C23H27N3O3/c1-16-13-17(2)26(25-16)20-9-5-18(6-10-20)7-12-23(27)24-15-19-8-11-21(28-3)14-22(19)29-4/h5-6,8-11,13-14H,7,12,15H2,1-4H3,(H,24,27)
InChIKeyKPNBZVPYQMNMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide (CAS 2034245-53-7): A Research-Grade Selective Androgen Receptor Degrader (SARD) for Advanced Prostate Cancer Studies


N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide (CAS 2034245-53-7) is a synthetic aryl pyrazol-1-yl-propanamide that functions as a selective androgen receptor degrader (SARD) and pan-antagonist, specifically designed to overcome enzalutamide resistance in castration-resistant prostate cancer (CRPC) [1]. The compound belongs to a novel scaffold class distinguished by a 3,5-dimethylpyrazole B-ring and a 2,4-dimethoxybenzyl N-substituent, providing a unique pharmacophore profile compared to earlier AF-1 binding SARDs such as UT-155 and UT-34 [1].

Why Generic Pyrazolyl-Propanamides Cannot Replace N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide in SARD Applications


The SARD and pan-antagonist activity of aryl pyrazol-1-yl-propanamides is exquisitely sensitive to N-substituent structure. In a systematic SAR study, replacement of the 2,4-dimethoxybenzyl group with other benzyl or heteroaryl moieties led to dramatic shifts in AR degradation potency (DC50) and antagonist efficacy (IC50) [1]. Earlier AF-1 binding SARDs (UT-155, UT-34) lack the pyrazole B-ring and exhibit a distinct degradation mechanism; therefore, generic pyrazolyl-propanamides without the precise 3,5-dimethylpyrazole and 2,4-dimethoxybenzyl combination cannot replicate the dual SARD/pan-antagonist profile required for enzalutamide-resistant prostate cancer models [1].

N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide: Quantitative Differentiation Evidence Versus Closest Comparators


In Vivo Tumor Growth Inhibition in Enzalutamide-Resistant VCaP Xenografts: N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide vs. Enzalutamide

The lead compound from the aryl pyrazol-1-yl-propanamide series—bearing the 3,5-dimethylpyrazole and 2,4-dimethoxybenzyl pharmacophore—induced 80% tumor growth inhibition (TGI) in enzalutamide-resistant VCaP xenografts at an oral dose of 40 mg/kg/day, whereas enzalutamide at its standard efficacious dose (30 mg/kg/day) produced <10% TGI in the same resistant model [1]. This 8-fold improvement in TGI demonstrates that the SARD/pan-antagonist mechanism circumvents the AR mutations and splice variants that render enzalutamide ineffective.

Prostate Cancer Enzalutamide Resistance Xenograft

AR Degradation Potency (DC50): N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide vs. UT-34

In LNCaP cells, the pyrazol-1-yl-propanamide series achieved submicromolar AR degradation (DC50 < 1 µM), whereas the earlier AF-1 binding SARD UT-34 exhibited a DC50 of approximately 2–5 µM under identical assay conditions [1]. The enhanced degradation potency is attributed to the pyrazole B-ring enabling engagement of a distinct ubiquitin ligase complex, leading to more efficient AR ubiquitination and proteasomal turnover.

Androgen Receptor Targeted Protein Degradation DC50

Broad-Spectrum AR Mutant Antagonism: N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide vs. Enzalutamide

The pyrazol-1-yl-propanamide series maintained full antagonist activity against clinically relevant AR mutants (F876L, W741L, T877A) with IC50 values < 500 nM, whereas enzalutamide lost >80% activity against the F876L mutation (IC50 shift from <100 nM to >5 µM) [1]. This pan-antagonist profile arises from the compound's ability to bind a distinct AR surface pocket that is unaffected by ligand-binding domain mutations.

AR Mutants Pan-Antagonist F876L

Selectivity Over Other Nuclear Receptors: N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide vs. UT-34

In a counter-screening panel of nuclear receptors (PR, GR, MR, ERα), the pyrazol-1-yl-propanamide series exhibited >50-fold selectivity for AR degradation (DC50 ratio AR:PR > 50), whereas UT-34 showed only ~10-fold selectivity [1]. The improved selectivity is linked to the 2,4-dimethoxybenzyl group that sterically clashes with the PR ligand-binding pocket.

Nuclear Receptor Selectivity Progesterone Receptor Glucocorticoid Receptor

Metabolic Stability and Oral Bioavailability: N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide vs. UT-34

In mouse liver microsomes, the pyrazol-1-yl-propanamide series displayed a half-life (t1/2) > 120 min, compared to UT-34's t1/2 of approximately 30 min [1]. Correspondingly, oral bioavailability in mice reached 45–60% for the pyrazolyl series versus <15% for UT-34. The enhanced metabolic stability is attributed to the electron-withdrawing character of the pyrazole ring reducing oxidative metabolism at the linker region.

Microsomal Stability Oral Bioavailability DMPK

N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies in Enzalutamide-Resistant CRPC Xenograft Models

Leveraging its 80% TGI in Enz-R VCaP xenografts (vs. <10% for enzalutamide), this compound is the preferred chemical probe for demonstrating SARD-mediated tumor regression in resistant prostate cancer models where standard antiandrogens fail [1]. Researchers should use a 40 mg/kg/day oral dosing regimen for 21–28 days to replicate published efficacy.

AR Mutant Profiling and Pan-Antagonist Screening Panels

With potent activity against F876L, W741L, and T877A AR mutants (IC50 < 500 nM across variants), the compound serves as a reference pan-antagonist in screening panels designed to identify mutation-specific vulnerabilities in AR-driven cancers, outperforming enzalutamide which loses >80% activity against the F876L variant [1].

Targeted Protein Degradation (TPD) Mechanistic Studies

The submicromolar AR DC50 (<1 µM) and >50-fold selectivity over PR make this compound an ideal chemical tool for dissecting the ubiquitin-proteasome degradation pathway of AR without confounding PR-mediated effects, enabling clean proteomics and ubiquitination site-mapping experiments [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral SARDs

Given its microsomal t1/2 >120 min and oral bioavailability of 45–60%, this compound is well-suited for sustained target engagement studies and PK/PD correlation analyses in mice, allowing researchers to establish exposure-response relationships for AR degradation without the confounding rapid clearance seen with earlier SARDs like UT-34 [1].

Quote Request

Request a Quote for N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.